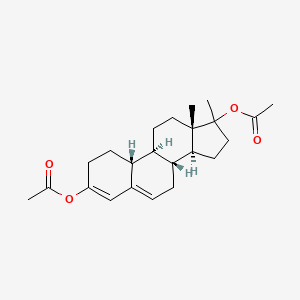

17-Methyl-estra-3,5-diene-3,17-diol diacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 17-Methyl-estra-3,5-diene-3,17-diol diacetate involves several steps, starting from the appropriate steroid precursors. The reaction conditions typically include the use of acetic anhydride and a catalyst to facilitate the acetylation of the hydroxyl groups at positions 3 and 17 of the steroid nucleus . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

17-Methyl-estra-3,5-diene-3,17-diol diacetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, often using reagents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

17-Methyl-estra-3,5-diene-3,17-diol diacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying steroid reactions and mechanisms. In biology, it is used to investigate the effects of synthetic steroids on cellular processes. In medicine, it is studied for its potential therapeutic applications, although it is not intended for clinical use .

Mécanisme D'action

The mechanism of action of 17-Methyl-estra-3,5-diene-3,17-diol diacetate involves its interaction with steroid receptors in cells. It binds to these receptors and modulates the expression of specific genes, leading to various biological effects. The molecular targets include androgen and estrogen receptors, and the pathways involved are related to steroid hormone signaling .

Comparaison Avec Des Composés Similaires

17-Methyl-estra-3,5-diene-3,17-diol diacetate is unique due to its specific structure and acetylation at positions 3 and 17. Similar compounds include:

Estradiol: A natural estrogen hormone with hydroxyl groups at positions 3 and 17.

Methyltestosterone: A synthetic androgen with a methyl group at position 17.

Nandrolone: An anabolic steroid with a similar steroid nucleus but different functional groups.

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Activité Biologique

17-Methyl-estra-3,5-diene-3,17-diol diacetate is a synthetic steroid compound that has garnered attention in the fields of biochemistry and pharmacology due to its interactions with steroid hormone receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- IUPAC Name : [(8R,9S,10R,13S,14S)-17-acetyloxy-13,17-dimethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

- CAS Number : 95564-05-9

- Molecular Formula : C23H32O4

- Molecular Weight : 368.51 g/mol

The compound primarily exerts its biological effects through interaction with steroid hormone receptors. It binds to androgen and estrogen receptors, modulating gene expression involved in various cellular processes. This interaction can lead to significant physiological changes including:

- Hormonal Regulation : Influences the activity of genes regulated by steroid hormones.

- Cell Proliferation : Affects cell growth and differentiation in hormone-sensitive tissues.

Antiproliferative Effects

Recent studies have investigated the antiproliferative activity of this compound in various cancer cell lines. The compound showed promising results in inhibiting the growth of hormone-dependent cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| LNCaP | 10.20 | Apoptosis induction through receptor modulation |

| T47-D | 1.33 | Increased cell death via apoptosis markers |

| PC-3 | 3.29 | Inhibition of androgen receptor signaling |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.

Case Studies

-

Study on LNCaP Cells :

- The compound was tested for its ability to induce apoptosis in LNCaP prostate cancer cells. Results indicated that treatment led to a significant increase in apoptotic markers as evidenced by fluorescence microscopy.

-

T47-D Cell Line Analysis :

- In T47-D cells (breast cancer), the compound exhibited a strong cytotoxic effect with an IC50 of 1.33 µM. The study utilized Hoechst 3342 and propidium iodide staining to confirm increased apoptosis rates compared to controls.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other steroids:

| Compound | Structure | Biological Activity |

|---|---|---|

| Estradiol | Natural estrogen | Regulates female reproductive system |

| Methyltestosterone | Synthetic androgen | Promotes muscle growth and male characteristics |

| Nandrolone | Anabolic steroid | Increases muscle mass and strength |

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S)-17-acetyloxy-13,17-dimethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-14(24)26-17-6-8-18-16(13-17)5-7-20-19(18)9-11-22(3)21(20)10-12-23(22,4)27-15(2)25/h5,13,18-21H,6-12H2,1-4H3/t18-,19+,20+,21-,22-,23?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDIOYAGBBRDHK-YPKGYTRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CCC4(C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.